An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,1-dimethoxypropan-2-one
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,1-dimethoxypropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1,1-dimethoxypropan-2-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Possessing both an α-halogenated ketone and a protected aldehyde in the form of a dimethyl acetal, this compound serves as a valuable building block for the construction of complex molecular architectures. Its strategic combination of reactive sites allows for selective chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds, particularly in the development of pharmacologically active agents and the total synthesis of natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its application in the synthesis of biologically relevant molecules.
Chemical and Physical Properties
3-Bromo-1,1-dimethoxypropan-2-one is a multifaceted compound with the molecular formula C₅H₉BrO₃.[1][2] Structurally, it is classified as both an α-halogenated ketone and an acetal.[1] The molecule is based on a three-carbon propane chain, featuring a ketone group at the C2 position, a bromine atom at the C3 (α) position, and a dimethyl acetal group at the C1 position.[1] The presence of the electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making the bromine atom a good leaving group in nucleophilic substitution reactions.[1] The acetal group serves as a protected aldehyde, stable under neutral or basic conditions, which can be deprotected to the aldehyde using aqueous acid.[1]
Physicochemical Data
The key physicochemical properties of 3-Bromo-1,1-dimethoxypropan-2-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 75271-94-2 | [1][2] |
| Molecular Formula | C₅H₉BrO₃ | [1][2] |
| Molecular Weight | 197.03 g/mol | [2] |
| IUPAC Name | 3-bromo-1,1-dimethoxypropan-2-one | [2] |
| Boiling Point | 60-63 °C at 2.0 Torr | [1] |
| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1] |
| XLogP3 | 0.6 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 |
Spectroscopic Data
While experimental spectra are not widely published, predicted Nuclear Magnetic Resonance (NMR) data provide insight into the compound's structure.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~4.8 | Singlet | Acetal proton (H-1) |
| ¹H | ~4.2 | Singlet | Bromomethyl protons (H-3) |
| ¹H | ~3.4 | Singlet | Methoxy protons (-OCH₃) |
| ¹³C | ~200 | - | Ketone carbonyl (C-2) |
| ¹³C | ~102 | - | Acetal carbon (C-1) |
Synthesis and Experimental Protocols
The primary synthetic routes to 3-Bromo-1,1-dimethoxypropan-2-one involve the selective α-bromination of its precursor, 1,1-dimethoxypropan-2-one (also known as pyruvic aldehyde dimethyl acetal).
Protocol 1: Bromination using Elemental Bromine
This method involves the direct reaction of 1,1-dimethoxypropan-2-one with elemental bromine, typically in the presence of an acid catalyst to promote enolization.
Materials:
-
1,1-Dimethoxypropan-2-one
-
Elemental Bromine (Br₂)
-
Methanol (or other suitable solvent)
-
Aqueous sodium bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent such as methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Slowly add a solution of elemental bromine in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-Bromo-1,1-dimethoxypropan-2-one.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Using NBS offers a milder and more selective alternative to elemental bromine, reducing the formation of over-brominated byproducts.[1]
Materials:
-
1,1-Dimethoxypropan-2-one
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF) or Carbon Tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if required.
-
Aqueous sodium thiosulfate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Dissolve 1,1-dimethoxypropan-2-one in a suitable solvent (e.g., THF) in a reaction flask.
-
Add N-Bromosuccinimide to the solution. For enolate-mediated bromination, a base would be added first to generate the enolate. For radical-mediated bromination, a radical initiator is added.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting oil by vacuum distillation.
Chemical Reactivity and Applications in Drug Development
The dual functionality of 3-Bromo-1,1-dimethoxypropan-2-one makes it a highly valuable precursor for a variety of heterocyclic scaffolds, many of which are found in biologically active molecules.[1]
Nucleophilic Substitution
The α-bromo position is highly susceptible to nucleophilic attack. This allows for the introduction of various functionalities, which is a cornerstone of its synthetic utility.
Synthesis of Pyrrole-Imidazole Alkaloids
A significant application of this compound is in the synthesis of 2-aminoimidazole-containing marine alkaloids, such as oroidin and hymenidin.[3] These natural products and their analogues have garnered interest due to their antimicrobial and other biological activities.[4] The synthesis involves the reaction of 3-Bromo-1,1-dimethoxypropan-2-one with a guanidine derivative, such as tert-butoxycarbonylguanidine, to construct the core 2-aminoimidazole ring system.[3][5]
Relevance to Biological Signaling Pathways
While 3-Bromo-1,1-dimethoxypropan-2-one is not known to directly interact with specific signaling pathways, its synthetic products, the pyrrole-imidazole alkaloids, are subjects of biological investigation. For instance, Oroidin has been shown to inhibit the activity of Pdr5p, an ABC transporter in yeast responsible for multidrug resistance.[6] Furthermore, compounds with similar structural motifs are known to influence key cellular signaling pathways. For example, some natural products have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[2] The synthesis of analogues of these natural products, enabled by building blocks like 3-Bromo-1,1-dimethoxypropan-2-one, is a key strategy in the development of novel therapeutics targeting such pathways.
References
- 1. 3-Bromo-1,1-dimethoxypropan-2-one | 75271-94-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
